3-Amino-4-iodobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDNXRHJMQUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473232 | |
| Record name | 3-AMINO-4-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51411-81-5 | |
| Record name | 3-AMINO-4-IODOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Amino 4 Iodobenzoic Acid
Direct Halogenation Approaches for Introducing Iodine
Direct halogenation involves the introduction of an iodine atom onto the aromatic ring of a 3-aminobenzoic acid derivative. This approach is attractive for its atom economy and potentially shorter synthetic sequence. However, success hinges on precise control over the reaction conditions to achieve the desired regiochemistry.
Electrophilic aromatic iodination is a standard method for forming aryl-iodine bonds. The reaction proceeds via the attack of an electron-rich aromatic ring on an electrophilic iodine species (I⁺). Since molecular iodine (I₂) itself is not sufficiently electrophilic to react with moderately activated or deactivated aromatic rings, various activating agents and iodine sources are employed.
Common iodinating systems include:
Iodine Monochloride (ICl): This interhalogen compound is polarized (Iδ⁺-Clδ⁻), making the iodine atom electrophilic and capable of iodinating activated aromatic rings. It is a useful reagent for the synthesis of certain aromatic iodides wikipedia.orgchemeurope.com.
Iodine with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent is frequently used to generate the electrophilic iodinating species in situ. Suitable oxidants include nitric acid, iodic acid (HIO₃), and hydrogen peroxide benthamdirect.com. These agents oxidize I₂ to a more potent electrophile.
N-Iodosuccinimide (NIS): NIS is a versatile and easy-to-handle source of electrophilic iodine, often used with an acid catalyst for the iodination of a wide range of aromatic compounds.
The general mechanism involves the generation of the electrophile, followed by the typical two-step electrophilic aromatic substitution: formation of a resonance-stabilized carbocation intermediate (sigma complex) and subsequent deprotonation to restore aromaticity.
Achieving the correct substitution pattern on the 3-aminobenzoic acid ring is a significant challenge. The regiochemical outcome is dictated by the directing effects of the two substituents: the amino (-NH₂) group and the carboxylic acid (-COOH) group.
The amino group is a powerful activating substituent and an ortho-, para-director. In 3-aminobenzoic acid, it directs incoming electrophiles to positions 2, 4, and 6.
The carboxylic acid group is a deactivating substituent and a meta-director, guiding electrophiles to position 5.
The desired product, 3-amino-4-iodobenzoic acid, requires substitution at the C4 position, which is ortho to the strongly activating amino group. The challenge lies in preventing substitution at the other ortho position (C2) and the para position (C6). The reaction with iodine monochloride (ICl) is known to be used for the iodination of 3-aminobenzoic acid at the C4 position chegg.com.
To enhance regioselectivity and prevent side reactions like oxidation of the amino group, a protecting group strategy is often employed. The amino group can be acetylated to form 3-acetamidobenzoic acid. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group. Its increased steric bulk can further favor substitution at the less hindered C4 position over the C2 position. Following the iodination step, the acetyl group is removed by acid or base hydrolysis to regenerate the amino group and yield the final product.
| Step | Reaction | Purpose |
| 1 | Protection | Acetylation of the -NH₂ group to form an acetamido group. |
| 2 | Iodination | Electrophilic iodination of the protected intermediate. |
| 3 | Deprotection | Hydrolysis of the acetamido group back to an amino group. |
Functional Group Interconversion and Derivatization Routes to this compound
An alternative to direct iodination involves multi-step syntheses that build the target molecule by modifying functional groups on a suitable precursor. These routes can offer better control over regiochemistry and may be advantageous if the required starting materials are readily available.
A robust pathway to this compound involves starting from a precursor that already has the desired substitution pattern, followed by chemical modification of the functional groups. A well-documented example of this strategy is the synthesis starting from 4-amino-3-nitrobenzoic acid chemicalbook.com.
This synthesis proceeds in two main steps:
Sandmeyer Reaction: The amino group of 4-amino-3-nitrobenzoic acid is converted into a diazonium salt using sodium nitrite (B80452) and a mineral acid at low temperatures (0–5 °C). This diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group and introduces iodine at the C4 position, yielding 4-iodo-3-nitrobenzoic acid. This classic reaction provides excellent regiochemical control.
Reduction of the Nitro Group: The nitro group of 4-iodo-3-nitrobenzoic acid is selectively reduced to an amino group. A variety of reducing agents can be used for this transformation, with care taken to avoid reduction of the carboxylic acid or cleavage of the carbon-iodine bond. Modern, eco-friendly methods, such as using indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), are effective for selectively reducing aromatic nitro compounds without affecting other sensitive functional groups orgsyn.org.
The table below summarizes the conditions for the first step of this pathway, the conversion of 4-amino-3-nitrobenzoic acid to 4-iodo-3-nitrobenzoic acid chemicalbook.com.
| Starting Material | Reagents | Temperature (°C) | Duration (h) | Product | Yield (%) |
| 4-Amino-3-nitrobenzoic acid | 1. NaNO₂, HCl2. KI | 0–5, then RT | 3 | 4-Iodo-3-nitrobenzoic acid | 89.7 |
The Sandmeyer reaction, as described above, is a cornerstone of this synthetic approach chemicalbook.com. Another theoretical route could begin with 3,4-diaminobenzoic acid researchgate.net. In this case, the challenge would be the selective diazotization of the amino group at the C4 position while leaving the C3 amino group intact. Such selectivity can be difficult to achieve due to the similar reactivity of the two amino groups. If successful, the subsequent introduction of iodine via reaction with potassium iodide would yield the target compound. However, the route starting from 4-amino-3-nitrobenzoic acid is generally more practical and higher yielding due to the unambiguous regiochemical control afforded by the distinct functional groups chemicalbook.com.
Green Chemistry and Sustainable Synthesis of this compound and Analogs
Modern synthetic chemistry places increasing emphasis on sustainability and environmentally friendly practices. Several aspects of the synthesis of this compound can be improved by applying green chemistry principles.
For direct iodination , sustainable methods focus on replacing hazardous reagents and solvents.
Green Oxidants: Instead of strong acids, eco-friendly oxidants like sodium percarbonate (a solid source of hydrogen peroxide) can be used with molecular iodine or potassium iodide nih.gov.
Aqueous Media: Performing reactions in water or aqueous ethanol reduces the reliance on volatile organic solvents researchgate.netorganic-chemistry.org. An environmentally benign protocol for the iodination of activated aromatics uses potassium iodide and ammonium peroxodisulfate in aqueous methanol (B129727) organic-chemistry.org.
Alternative Solvents: Polyethylene glycol (PEG-400) has been used as a green reaction medium for the iodination of reactive aromatics with an iodine/iodic acid combination benthamdirect.com.
For functional group interconversion routes , green improvements are also possible.
Catalytic Reduction: The reduction of the nitro group can be performed using catalytic hydrogenation with catalysts like palladium on carbon, which is more atom-economical than using stoichiometric metal reductants.
Eco-Friendly Diazotization: The Sandmeyer reaction traditionally uses strong mineral acids. A greener alternative involves the use of a recyclable sulfonic acid-based cation-exchange resin in water, which is non-corrosive and simplifies workup organic-chemistry.org.
By incorporating these greener alternatives, the environmental impact of producing this compound can be significantly minimized.
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has garnered considerable attention as a technology that can accelerate reaction rates, improve yields, and enhance product purity. This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, often leading to shorter reaction times compared to conventional heating methods.
While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented, the principles can be applied based on similar transformations. One potential approach involves the microwave-accelerated iodination of 3-aminobenzoic acid. Research on the microwave-assisted iodination of other aromatic amines has demonstrated the feasibility of this method. For instance, the oxidative iodination of various aromatic amines has been successfully carried out using diiodine and ortho-periodic acid as the oxidant under microwave irradiation. This method has been shown to significantly shorten reaction times compared to conventional heating.
A hypothetical microwave-assisted synthesis of this compound could involve the following general steps:
Reactant Mixture Preparation: 3-Aminobenzoic acid would be dissolved in a suitable solvent, likely a polar solvent that absorbs microwave radiation effectively.
Addition of Iodinating Agent and Oxidant: An iodine source, such as molecular iodine (I₂) or an iodide salt (e.g., potassium iodide), would be added to the mixture along with an oxidizing agent to generate the electrophilic iodine species required for aromatic substitution.
Microwave Irradiation: The reaction vessel would be placed in a microwave reactor and irradiated at a specific power and for a set duration to achieve the desired reaction temperature and promote the iodination reaction.
Work-up and Purification: After the reaction is complete, the mixture would be cooled, and the product would be isolated and purified using standard laboratory techniques such as filtration, extraction, and recrystallization.
The efficiency of this hypothetical process would depend on optimizing various parameters, including the choice of solvent, iodinating agent, oxidant, reaction time, and microwave power.
Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Iodination of an Aromatic Amine
| Parameter | Conventional Heating | Microwave-Assisted |
| Heating Method | Oil bath / Heating mantle | Microwave irradiation |
| Reaction Time | Hours | Minutes |
| Heating | Non-uniform | Uniform and rapid |
| Potential Yield | Variable | Potentially higher |
| Side Reactions | More likely | Potentially reduced |
Catalytic Methods in Aqueous Media for Aminobenzoic Acid Derivatives
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. Catalytic methods that operate efficiently in aqueous media are therefore highly sought after.
For the synthesis of aminobenzoic acid derivatives, including iodinated analogues, transition metal-catalyzed C-H activation and functionalization in water represents a cutting-edge approach. A notable development is the palladium(II)-catalyzed ortho-iodination of benzoic acids in aqueous media. This method utilizes a palladium catalyst to selectively direct the iodination to the position ortho to the carboxylic acid group.
A plausible catalytic synthesis of this compound in an aqueous medium could be envisioned through a similar strategy, by starting with 3-aminobenzoic acid. The amino group is an ortho-, para-director, and the carboxylic acid group is a meta-director. In this case, the directing effects would need to be carefully considered. However, methods for the ortho-iodination of benzoic acids using a palladium catalyst have been reported, suggesting that the carboxyl group can effectively direct the iodination.
A general procedure for such a catalytic reaction would involve:
Reactant and Catalyst Setup: 3-Aminobenzoic acid, an iodine source (such as potassium iodide), and a palladium catalyst (e.g., Pd(OAc)₂) would be combined in water.
Reaction Conditions: The reaction mixture would be heated to a specific temperature for a duration necessary to achieve a high conversion to the desired product.
Product Isolation: Upon completion, the product would be isolated from the aqueous reaction mixture.
The key advantages of this approach include the use of a non-toxic and readily available solvent (water), potentially high regioselectivity, and the ability to operate under environmentally friendly conditions.
Table 2: Key Features of Palladium-Catalyzed Iodination in Aqueous Media
| Feature | Description |
| Catalyst | Palladium(II) salts (e.g., Pd(OAc)₂) |
| Solvent | Water |
| Iodine Source | Iodide salts (e.g., KI) |
| Directing Group | Carboxylic acid |
| Selectivity | Ortho-iodination |
| Advantages | Environmentally friendly, potentially high regioselectivity |
Advanced Spectroscopic Characterization of 3 Amino 4 Iodobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Amino-4-iodobenzoic Acid
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6), which solubilizes the compound without introducing interfering proton signals.
In the ¹H NMR spectrum of this compound, the aromatic protons appear as distinct signals in the downfield region, characteristic of protons attached to a benzene (B151609) ring. The protons of the amine (-NH₂) and carboxylic acid (-COOH) groups are also observable and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the amino, iodo, and carboxylic acid substituents. The carbonyl carbon of the carboxylic acid group typically appears at the most downfield position due to its deshielded nature.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d6.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.5 (broad s, 1H) | ~167.9 |
| Aromatic C-H (position 2) | ~7.6 (d, 1H) | ~121.5 |
| Aromatic C-H (position 5) | ~7.1 (dd, 1H) | ~117.3 |
| Aromatic C-H (position 6) | ~7.8 (d, 1H) | ~138.0 |
| Amine (-NH₂) | ~5.7 (broad s, 2H) | - |
| Aromatic C-COOH (position 1) | - | ~131.7 |
| Aromatic C-NH₂ (position 3) | - | ~153.5 |
| Aromatic C-I (position 4) | - | ~90.0 |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. Multiplicities are denoted as s (singlet), d (doublet), and dd (doublet of doublets).
While 1D NMR spectra identify the types and electronic environments of nuclei, 2D NMR techniques are employed to establish the connectivity between them, confirming the substitution pattern of the aromatic ring.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each aromatic carbon signal to its attached proton.
The choice of deuterated solvent can significantly influence the chemical shifts of labile protons, particularly those of the amine (-NH₂) and carboxylic acid (-COOH) groups. pitt.edu
In DMSO-d6: This aprotic, polar solvent forms strong hydrogen bonds with the -NH₂ and -COOH protons, slowing down their exchange rate. This allows them to be observed as distinct, often broad, signals. pitt.edu
In Deuterium Oxide (D₂O): The acidic carboxylic acid proton and the amine protons will readily exchange with the deuterium atoms of the solvent. This typically causes their signals to disappear from the ¹H NMR spectrum, a useful method for identifying these functional groups.
In Chloroform-d (CDCl₃): While less common for this compound due to solubility, this nonpolar solvent would result in different chemical shifts compared to DMSO-d6, as the extent and nature of hydrogen bonding would change. pitt.edu The chemical shift of residual water in the solvent is also highly dependent on the solvent's properties. pitt.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions like hydrogen bonding. nih.gov
Each functional group in this compound has characteristic vibrational modes that absorb infrared radiation or scatter Raman light at specific frequencies.
Amine (-NH₂) Group: The N-H stretching vibrations typically appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The N-H bending vibration (scissoring) is observed around 1600-1650 cm⁻¹.
Carboxylic Acid (-COOH) Group: This group is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. The carbonyl (C=O) stretching vibration gives rise to an intense absorption band, typically found around 1680-1710 cm⁻¹. nih.gov
Aromatic Ring: The aromatic C-H stretching vibrations are generally observed as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring produce a series of characteristic absorptions in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) appear in the 700-900 cm⁻¹ range and are indicative of the substitution pattern on the ring.
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound.
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 2500-3300 (very broad) | Weak | Carboxylic acid dimer |
| N-H stretch | 3300-3500 (two bands) | Moderate | Amine (asymmetric & symmetric) |
| Aromatic C-H stretch | 3000-3100 | Strong | Aromatic ring |
| C=O stretch | 1680-1710 (strong) | Moderate | Carboxylic acid |
| N-H bend | 1600-1650 | Weak | Amine |
| Aromatic C=C stretch | 1450-1600 (multiple bands) | Strong | Aromatic ring |
IR spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, this compound molecules are expected to form extensive intermolecular hydrogen bonds involving both the carboxylic acid and amino groups. The most prominent evidence for this is the extremely broad O-H stretching band of the carboxylic acid group, which arises from the formation of cyclic dimers. The positions and shapes of the N-H stretching bands can also be affected, often shifting to lower frequencies and broadening upon hydrogen bond formation. researchgate.net These interactions create a stable, extended supramolecular structure. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. For organic molecules like this compound, this technique provides information about its electronic structure and the presence of chromophores.
The UV-Vis spectrum of this compound is determined by its electronic transitions, primarily π → π* transitions within the aromatic ring. The chromophore—the part of the molecule responsible for absorbing light—is the substituted benzene ring, containing the carboxylic acid, amino group, and iodine atom. These substituents influence the energy of the electronic transitions and thus the wavelength of maximum absorption (λmax).
The benzene ring itself has characteristic absorptions, but the attached functional groups significantly modify the spectrum. The amino group (-NH2) and the carboxylic acid group (-COOH) act as auxochromes, which are groups that alter the absorption of a chromophore. The amino group is an electron-donating group that typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The carboxylic acid group can have a more complex effect depending on its interaction with the aromatic system. The iodine atom, a halogen, also influences the spectrum through its electronic effects.
While specific experimental data for this compound is not widely published, the UV-Vis spectrum of the related compound, 3-aminobenzoic acid, shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm sielc.com. The introduction of the iodine atom at the 4-position is expected to cause a bathochromic shift in these absorption bands due to its electron-donating resonance effect and mass.
Table 1: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λmax (nm) | Chromophore/Functional Group Influence |
|---|---|---|
| π → π* | ~230-240 | Substituted benzene ring with -NH2 and -COOH groups. |
Note: The values in this table are estimations based on the spectra of similar compounds and general spectroscopic principles.
The UV-Vis absorption spectrum of this compound is highly sensitive to changes in pH. This is because both the amino group and the carboxylic acid group can be protonated or deprotonated depending on the acidity or basicity of the solution. These changes in ionization state alter the electronic distribution within the molecule and, consequently, its absorption spectrum. nih.govnih.gov
At low pH (acidic conditions): The amino group is protonated to form -NH3+, and the carboxylic acid group is in its neutral -COOH form. The protonated amino group acts as an electron-withdrawing group, which typically leads to a hypsochromic shift (shift to shorter wavelengths) compared to the neutral molecule.
At neutral pH: The molecule exists as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). The absorption spectrum in this state will be different from the fully protonated or deprotonated forms.
At high pH (basic conditions): The amino group is in its neutral -NH2 form, and the carboxylic acid group is deprotonated to -COO-. The deprotonated carboxylate and the neutral amino group both influence the electronic system of the aromatic ring, typically resulting in a bathochromic shift compared to the acidic form. iosrjournals.org
The changes in the UV-Vis spectrum with varying pH can be used to determine the pKa values of the amino and carboxylic acid groups.
Table 2: Predicted Effect of pH on λmax of this compound
| pH Range | Dominant Species | Expected Spectral Shift (Relative to Neutral) |
|---|---|---|
| Acidic (pH < 2) | Cationic (-COOH, -NH3+) | Hypsochromic Shift (to shorter λ) |
| Neutral (pH ~4-6) | Zwitterionic (-COO-, -NH3+) | Reference Spectrum |
Note: This table illustrates general trends observed for aromatic amino acids.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.
For this compound, the molecular formula is C7H6INO2. HRMS can confirm this composition by measuring its exact mass. The monoisotopic mass, calculated from the most abundant isotopes of each element, is 262.94433 Da. nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would serve as strong evidence for the compound's identity and elemental composition.
Table 3: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H6INO2 |
| Monoisotopic Mass (Theoretical) | 262.94433 Da |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). unt.edu The resulting fragment ions are then analyzed by a second mass spectrometer. This process provides detailed structural information about the parent ion. nih.gov
The fragmentation pattern of this compound in an MS/MS experiment would be characteristic of its structure. The molecular ion [M]+• (at m/z ≈ 263) would undergo cleavage at its weakest bonds or through characteristic rearrangements. Common fragmentation pathways for this molecule would include:
Loss of a hydroxyl radical (-•OH): Cleavage of the C-OH bond in the carboxylic acid group, resulting in a fragment ion at m/z 246 [M-17]+. libretexts.org
Loss of a carboxyl group (-•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid, leading to a fragment at m/z 218 [M-45]+. libretexts.org
Loss of iodine atom (-•I): Cleavage of the C-I bond, which is relatively weak, would produce a fragment at m/z 136 [M-127]+.
Decarboxylation: Loss of carbon dioxide (CO2) from the molecular ion, resulting in a fragment at m/z 219 [M-44]+.
Analyzing these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the atoms within the this compound molecule.
Table 4: Predicted MS/MS Fragmentation of this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Identity of Loss |
|---|---|---|---|
| 263 | 246 | 17 | •OH |
| 263 | 219 | 44 | CO2 |
| 263 | 218 | 45 | •COOH |
Computational Chemistry and Theoretical Studies of 3 Amino 4 Iodobenzoic Acid
Prediction of Spectroscopic Parameters via Computational Methods
Electronic Spectra Prediction (UV-Vis)
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is a key application of computational chemistry, offering insights into a molecule's electronic transitions. The primary method for this is Time-Dependent Density Functional Theory (TD-DFT), which calculates the energies required to excite electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied ones.
The output of a TD-DFT calculation provides several key data points that can be compiled to simulate a spectrum. These include the absorption wavelength (λmax), which indicates the position of maximum absorption, and the oscillator strength (f), which is proportional to the intensity of the absorption band. Each predicted absorption corresponds to a specific electronic transition, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals.
For 3-amino-4-iodobenzoic acid, a theoretical UV-Vis spectrum would reveal how the substituents—the amino (-NH2), iodo (-I), and carboxylic acid (-COOH) groups—influence the electronic structure of the benzene (B151609) ring and dictate its interaction with light. A detailed analysis would identify the specific molecular orbitals involved in the most significant electronic transitions.
Table 4.3.3.1: Representative Data from a Theoretical TD-DFT Calculation Note: The following table is a hypothetical representation of typical TD-DFT output for an aromatic molecule like this compound, as specific published data for this compound is not available.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 310 | 0.15 | HOMO → LUMO (95%) |
| S0 → S2 | 275 | 0.08 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 240 | 0.22 | HOMO → LUMO+1 (92%) |
Aromaticity Analysis and Electronic Charge Distribution
Aromaticity is a fundamental concept describing the unique stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. Computational methods can quantify this property and map the distribution of electronic charge across a molecule.
Aromaticity Analysis: Several computational indices are used to quantify aromaticity. One common method is the Harmonic Oscillator Model of Aromaticity (HOMA) , which evaluates aromaticity based on the geometric parameter of bond length alternation. A HOMA value approaching 1 indicates a highly aromatic system with uniform bond lengths, whereas a value approaching 0 suggests a non-aromatic, olefinic-like structure. Another method involves magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) . NICS calculations measure the magnetic shielding at the center of a ring; a significant negative value (e.g., NICS(0) or NICS(1)) is a hallmark of aromatic character.
For this compound, these calculations would confirm the aromatic nature of the benzene ring and could reveal subtle electronic effects of the substituents on the degree of π-electron delocalization.
Electronic Charge Distribution: Understanding how electrons are distributed within a molecule is crucial for predicting its reactivity and intermolecular interactions. Computational analyses like Natural Bond Orbital (NBO) or Hirshfeld charge analysis are used to assign partial atomic charges. This reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The results of such an analysis for this compound would highlight the electronegative character of the oxygen, nitrogen, and iodine atoms and the resulting partial positive charges on adjacent carbon and hydrogen atoms.
Table 4.4.1: Representative Data from a Theoretical Charge and Aromaticity Analysis Note: This table presents hypothetical computational results for this compound to illustrate the typical outputs of such analyses, as specific published data could not be located.
| Parameter | Method | Calculated Value |
|---|---|---|
| Aromaticity Index | HOMA | 0.985 |
| Magnetic Aromaticity | NICS(1) | -9.5 ppm |
| Partial Atomic Charge (selected atoms) | Hirshfeld | O (carbonyl): -0.35 e |
| N (amino): -0.28 e | ||
| I (iodo): -0.05 e |
Reaction Mechanism Modeling for this compound Transformations
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This is particularly valuable for understanding transformations involving substituted aromatics like this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) where the carbon-iodine bond is a reactive site.
DFT calculations can model the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. The modeling would determine the energy barriers for each step, allowing researchers to predict the most likely reaction pathway and understand factors influencing reaction rate and selectivity. For example, modeling a Suzuki coupling reaction involving this compound would involve calculating the geometries and energies of all reactants, intermediates, and transition states in the catalytic cycle. Such a study would clarify how the amino and carboxylic acid groups influence the reactivity of the C-I bond with the palladium catalyst.
A detailed computational study would provide a step-by-step energetic profile of the reaction, offering insights that are often inaccessible through experimental means alone. However, specific mechanistic modeling studies for reactions involving this compound are not prominently featured in the available scientific literature.
Reactivity and Chemical Transformations of 3 Amino 4 Iodobenzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) in 3-amino-4-iodobenzoic acid is an electron-withdrawing group that can undergo reactions typical of aromatic carboxylic acids, such as esterification, amidation, and reduction.
Esterification is a common reaction of carboxylic acids, typically performed by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgyoutube.com This reaction is reversible and is governed by Le Chatelier's Principle; using an excess of the alcohol or removing water as it forms can drive the reaction toward the formation of the ester product. libretexts.orgyoutube.com For this compound, this reaction yields the corresponding alkyl 3-amino-4-iodobenzoate.
Amidation involves the reaction of the carboxylic acid group with an amine to form an amide bond. Due to the lower reactivity of carboxylic acids toward amines compared to acyl chlorides or anhydrides, this transformation often requires the use of coupling agents or the initial conversion of the carboxylic acid to a more reactive derivative. For instance, reacting 4-aminobenzoic acid with isophthaloyl dichloride in a solvent like tetrahydrofuran (B95107) leads to the formation of amide linkages. researchgate.net Similarly, 3-amino-5-nitrobenzoic acid can be reacted with adipoyl chloride to form N,N'-bis[5-nitro-3-carboxyphenyl]adipamide. google.com
| Reaction Type | Reactants | Conditions | Product |
| Esterification | This compound, Ethanol (B145695) | H₂SO₄ (catalyst), Heat | Ethyl 3-amino-4-iodobenzoate |
| Amidation | This compound, Aniline | Coupling agent (e.g., DCC) or conversion to acyl chloride | N-phenyl-3-amino-4-iodobenzamide |
The reduction of carboxylic acids requires potent reducing agents due to their relatively low reactivity. britannica.com Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this transformation, converting the carboxylic acid group into a primary alcohol. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. chemguide.co.uk An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. libretexts.orgyoutube.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. chemguide.co.uklibretexts.org The reduction of this compound with LiAlH₄ would yield (3-amino-4-iodophenyl)methanol.
| Starting Material | Reagent | Conditions | Product |
| This compound | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, followed by aqueous workup | (3-amino-4-iodophenyl)methanol |
Reactions of the Amine Functional Group
The amino group (-NH₂) is an activating, ortho-, para-directing group that imparts nucleophilic character to the molecule. It can undergo acylation, sulfonylation, diazotization, and condensation reactions to form Schiff bases.
Acylation of the amino group involves its reaction with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. For example, the acylation of aminobenzoic acids can be achieved by heating with a lower-alkanoic acid anhydride, a reaction that can be catalyzed by a strong acid like sulfuric acid. google.com This process is used to prepare N-acylaminoacyl aminobenzoic acids. google.com
Sulfonylation is a similar reaction where the amino group reacts with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to yield a sulfonamide. This reaction is a standard method for protecting or modifying amino groups in organic synthesis.
The primary aromatic amine group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt, 4-iodo-3-carboxybenzenediazonium chloride, is a versatile intermediate.
Diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols and anilines, in azo coupling reactions to form highly colored azo compounds. lkouniv.ac.in These reactions are fundamental in the synthesis of azo dyes. The coupling with phenols is typically carried out under mild alkaline conditions, while coupling with aromatic amines is performed in weakly acidic media. lkouniv.ac.in
Furthermore, the diazonium group can be replaced by a variety of other functional groups in Sandmeyer-type reactions. scirp.orgresearchgate.net
| Reaction Type | Reactants | Conditions | Intermediate/Product |
| Diazotization | This compound | NaNO₂, HCl, 0-5 °C | 4-Iodo-3-carboxybenzenediazonium chloride |
| Azo Coupling | 4-Iodo-3-carboxybenzenediazonium chloride, Phenol | Mildly alkaline (pH 8-11) | Azo dye derivative |
The amino group of this compound can undergo a condensation reaction with an aldehyde or a ketone to form an imine, commonly known as a Schiff base . core.ac.uk This reaction typically involves heating the reactants, often with acid or base catalysis, and removing the water that is formed to drive the equilibrium toward the product. iucr.org The reaction of various aminobenzoic acids with carbonyl compounds like 3-formylacetylacetone (B1258551) or substituted benzaldehydes has been well-documented to produce the corresponding Schiff bases. iucr.orgnih.gov These compounds and their metal complexes are of interest in various fields of chemistry. core.ac.uknih.gov
Transformations at the Aryl Iodide Position
The presence of an iodine atom on the aromatic ring of this compound opens up a wide array of chemical transformations, making it a versatile building block in organic synthesis. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, readily participating in various reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and the aryl iodide moiety of this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with an organic halide. organic-chemistry.org For this compound, this reaction allows for the introduction of a variety of aryl or vinyl substituents at the 4-position. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The choice of base and solvent can influence the reaction's efficiency. The amino and carboxylic acid groups on the benzene (B151609) ring can affect the reactivity and may require protection in some cases to avoid side reactions.
The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of arylalkynes. When applied to this compound, it provides a direct route to 4-alkynyl-3-aminobenzoic acid derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine, which also serves as the solvent or co-solvent. wikipedia.org The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups.
The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction allows for the introduction of alkenyl groups at the 4-position of the this compound scaffold. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.
Table 1: Examples of Cross-Coupling Reactions with Aryl Iodides
| Reaction Type | Aryl Iodide Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Iodobenzene | Phenylboronic acid | Pd(OAc)₂/PCy₃, K₃PO₄, Dioxane/H₂O, 100 °C | Biphenyl | Good to Excellent |
| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu co-catalyst, Base | bis(4-Bromophenyl)acetylene | Not specified |
| Heck | Iodobenzene | Ethyl acrylate | Pd-complex, Base, Aqueous media | Ethyl cinnamate | High |
This table presents representative examples of cross-coupling reactions with aryl iodides to illustrate the general conditions and outcomes. Specific yields for reactions with this compound would be dependent on the exact substrates and optimized conditions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.seguidechem.com For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org In the case of this compound, the carboxylic acid group has an electron-withdrawing effect, which can facilitate nucleophilic attack. However, the amino group is an electron-donating group, which can deactivate the ring towards SNAr.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org A variety of nucleophiles, such as amines, alkoxides, and thiolates, can be used in SNAr reactions. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures. The reactivity of the aryl halide in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and ability to act as electrophiles. nih.gov this compound can serve as a precursor for the synthesis of various hypervalent iodine(III) and iodine(V) species.
One common class of hypervalent iodine(III) compounds is the (diacetoxyiodo)arenes (ArI(OAc)₂), which can be prepared by the oxidation of iodoarenes with reagents like peracetic acid or sodium percarbonate in acetic anhydride and acetic acid. nih.gov These compounds are versatile oxidizing agents and can also be used to prepare other hypervalent iodine reagents. For example, 3-(dichloroiodo)benzoic acid, a related compound, has been synthesized, suggesting that this compound could undergo similar transformations. researchgate.net
Further oxidation of iodoarenes can lead to the formation of iodylarenes (ArIO₂), which are powerful oxidizing agents. For instance, 2-iodoxybenzoic acid (IBX) is a well-known oxidizing agent prepared from 2-iodobenzoic acid. It is plausible that analogous iodyl compounds could be synthesized from this compound, although the presence of the amino group might require specific reaction conditions to avoid undesired side reactions.
Table 2: General Methods for the Preparation of Hypervalent Iodine Compounds from Aryl Iodides
| Hypervalent Iodine Compound | Starting Material | Oxidizing Agent/Conditions |
|---|---|---|
| (Diacetoxyiodo)arene | Iodoarene | Sodium percarbonate, Ac₂O, AcOH |
| Iodylarene | Iodoarene | e.g., Potassium bromate, sulfuric acid |
This table outlines general synthetic approaches. The specific application to this compound may require optimization of these conditions.
Cyclization and Annulation Reactions Initiated by this compound
The bifunctional nature of this compound, possessing an amino group, a carboxylic acid, and a reactive aryl iodide, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.
For instance, the amino and carboxylic acid functionalities can participate in reactions to form fused heterocyclic rings. A common example is the synthesis of quinazolinones. Anthranilic acid (2-aminobenzoic acid), a structural isomer of this compound, is a well-known starting material for the synthesis of quinazolin-4-ones through condensation with various reagents. bio-conferences.org Similarly, derivatives of this compound can be envisioned to undergo analogous cyclization reactions to produce novel substituted quinazolinone scaffolds. For example, the reaction of 5-iodoanthranilic acid with acetic anhydride followed by reaction with amines in the presence of a dehydrating agent leads to the formation of 6-iodo-2-methyl-3-substituted-4-(3H)-quinazolinones. nih.gov
Furthermore, the aryl iodide can be functionalized via cross-coupling reactions, such as the Sonogashira coupling, and the resulting product can then undergo an intramolecular cyclization. For example, the coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting o-alkynylaniline, is a common strategy for the synthesis of indoles. daneshyari.com A similar strategy could be applied to this compound derivatives to construct fused heterocyclic systems.
Solid-Phase Organic Synthesis (SPOS) Applications for this compound
Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of compounds for drug discovery and other applications. nih.govresearchgate.netnih.govdocumentsdelivered.com this compound, with its multiple functional groups, is a versatile building block for SPOS.
One of the key applications is in the solid-phase synthesis of benzimidazoles. organic-chemistry.org In a typical strategy, a related compound, 4-fluoro-3-nitrobenzoic acid, is attached to a solid support. The fluorine atom is then displaced by a primary amine via nucleophilic aromatic substitution. Following reduction of the nitro group to an amine, the resulting diamine can be cyclized with various reagents to generate a library of benzimidazoles. A similar approach could be employed with this compound, where the amino group is initially protected, and the iodine atom is used as a point of attachment to the solid support or as a site for diversification.
Moreover, this compound can be used as a scaffold in combinatorial chemistry. researchgate.net The amino and carboxylic acid groups can be used for the attachment of different building blocks, while the iodo group provides a handle for further diversification through cross-coupling reactions. This three-point diversity allows for the creation of a wide range of structurally diverse molecules. The use of safety-catch linkers in SPOS allows for the cleavage of the final product from the solid support under specific conditions that are orthogonal to the synthetic steps. nih.govmdpi.com
Table 3: Potential Applications of this compound in Solid-Phase Organic Synthesis
| Application | Role of this compound | Key Reactions | Potential Products |
|---|---|---|---|
| Heterocycle Synthesis | Scaffold/Building Block | Nucleophilic Aromatic Substitution, Cyclization | Benzimidazole libraries |
| Combinatorial Libraries | Trifunctional Scaffold | Amide bond formation, Cross-coupling reactions | Diverse small molecules |
| Linker for SPOS | Cleavable linker precursor | Ester/Amide bond formation, Cleavage reactions | Peptides, other organic molecules |
This table illustrates potential roles and outcomes based on the functional groups of this compound and established SPOS methodologies.
3 Amino 4 Iodobenzoic Acid As a Building Block in Complex Molecule Synthesis
Synthesis of Peptidomimetics and Amino Acid Analogs
Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability, bioavailability, or receptor selectivity. nih.govnih.gov The transformation of peptides into peptidomimetics is a growing approach in medicinal chemistry aimed at overcoming the natural drawbacks of peptides as therapeutic agents. nih.gov 3-Amino-4-iodobenzoic acid can be classified as a non-canonical amino acid, and its rigid aromatic core makes it an excellent candidate for incorporation into peptide backbones to create structurally constrained analogs. nih.govwjarr.com
The presence of both an amine and a carboxylic acid allows it to be coupled into peptide sequences using standard solid-phase or solution-phase synthesis techniques. ajrconline.org The benzene (B151609) ring restricts the conformational flexibility of the resulting peptide chain, which can be advantageous for locking the molecule into a bioactive conformation. wjarr.com Furthermore, the iodine atom serves as a synthetic handle for introducing a wide array of side chains or for creating cyclic peptidomimetics, further expanding its utility in generating diverse amino acid analogs and peptide mimics. nih.govdntb.gov.ua The use of such modified amino acids is a common strategy to improve resistance to proteolysis and to influence the secondary structure of the resulting peptidomimetic. wjarr.com
Scaffold for Combinatorial Chemistry
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. ijpsr.com This approach is a cornerstone of modern drug discovery. nih.govijpsr.com this compound is an ideal scaffold for combinatorial synthesis due to its three distinct points for diversification.
The three reactive sites on the molecule can be modified orthogonally, meaning each site can be reacted independently without affecting the others. ajrconline.org
The Amino Group (-NH₂): This group can be readily acylated by reacting with a library of carboxylic acids or sulfonyl chlorides to form a diverse set of amides or sulfonamides.
The Carboxylic Acid Group (-COOH): This group can be converted into amides or esters by coupling with a library of amines or alcohols.
The Iodine Atom (-I): The carbon-iodine bond provides a site for modern metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a vast array of aryl, vinyl, or alkynyl groups, dramatically increasing the structural diversity of the library.
By utilizing a "split-and-pool" or parallel synthesis strategy, a small number of starting reagents can be used to generate thousands to millions of unique compounds built upon the this compound core. ijpsr.com These libraries can then be screened for biological activity to identify new lead compounds for drug development.
Precursor for Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, natural products, and materials science. nih.gov The specific arrangement of functional groups in this compound—an ortho-iodoaniline derivative—makes it a powerful precursor for the synthesis of various fused heterocyclic systems. researchgate.net
The amino group and the adjacent iodine atom can participate in a range of cyclization reactions. A common strategy involves a two-step process where the iodine is first used in a cross-coupling reaction, followed by cyclization involving the amino group. For instance, a Sonogashira coupling with a terminal alkyne yields a 2-alkynylaniline derivative. researchgate.net This intermediate can then undergo intramolecular cyclization, where the amino group attacks the alkyne, to form important heterocyclic cores like indoles or quinolines. nih.govresearchgate.net The versatility of 2-alkynylanilines in the synthesis of nitrogen-containing heterocycles is well-documented. researchgate.net This approach provides a modular and efficient route to complex heterocyclic structures that are of significant interest in medicinal chemistry. nih.govrsc.org
Derivatization Reagent in Analytical Chemistry
Chemical derivatization is the process of modifying a compound to produce a new compound with properties that are better suited for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). ddtjournal.comnih.gov This technique can improve separation, enhance detectability, and provide structural information.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique. ddtjournal.comnih.gov However, not all molecules ionize efficiently, leading to poor detection. Chemical derivatization can be employed to improve the ionization efficiency of target analytes. ddtjournal.comnih.gov
This compound can function as a derivatizing reagent, particularly for compounds containing carboxylic acids or activated esters. The amino group of the reagent can form a stable amide bond with the target molecule. The primary advantage for LC-ESI-MS in positive-ion mode is the introduction of the basic amino group, which is easily protonated, leading to a stronger signal and enhanced sensitivity. Furthermore, the introduction of the aromatic ring increases the hydrophobicity of the analyte, which can improve its retention and separation on commonly used reversed-phase HPLC columns. ddtjournal.com
| Strategy | Principle | Example Reagent Type | Target Functional Group |
|---|---|---|---|
| Charge Tagging (Fixed Charge) | Introduces a permanently charged group (e.g., quaternary ammonium) into the analyte, ensuring it is always ionized. | Girard's Reagents | Ketones, Aldehydes |
| Proton Affinity Enhancement | Introduces a group with high proton affinity (e.g., a basic nitrogen), making the analyte easier to protonate in positive-ion ESI. | Piperazine-based reagents | Carboxylic acids, Alcohols |
| Improving Hydrophobicity | Increases retention on reversed-phase columns, improving separation from interfering matrix components. | Dansyl Chloride | Amines, Phenols |
| Facilitating Fragmentation | Introduces a specific chemical moiety that produces a characteristic and predictable fragment ion upon collision-induced dissociation (CID), improving selectivity in MS/MS. | Isonicotinoyl Azide | Alcohols, Steroids |
Separating isomers, particularly enantiomers (non-superimposable mirror images), is a significant challenge in analytical chemistry. sielc.commst.edu One effective method is to use a chiral derivatizing agent. mst.edu This agent, which is itself enantiomerically pure, reacts with the racemic mixture of the analyte. This reaction converts the pair of enantiomers into a pair of diastereomers.
Diastereomers have different physical and chemical properties, and unlike enantiomers, they can be separated using standard, non-chiral chromatographic techniques. researchgate.net If this compound were synthesized in an enantiomerically pure form (for example, by introducing a chiral center elsewhere on the molecule or resolving a precursor), it could be used as a chiral derivatizing agent to resolve racemic mixtures of compounds with which it can react, such as chiral carboxylic acids or acyl chlorides. The resulting diastereomeric amides would exhibit different chromatographic behavior, allowing for their separation and quantification. mst.edunih.gov
Role in Pharmaceutical and Medicinal Chemistry Research
This compound and its derivatives are valuable starting materials in pharmaceutical and medicinal chemistry. researchgate.netacs.org The substituted aminobenzoic acid framework is a "privileged structure," meaning it is a molecular scaffold that is capable of binding to multiple biological targets.
The true synthetic power of this molecule in drug discovery lies in the carbon-iodine bond. Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions. researchgate.net This allows medicinal chemists to use this compound as a foundational piece to construct complex molecular architectures. For example, it can be a key building block in the synthesis of kinase inhibitors, a major class of targeted cancer therapies. ed.ac.uknih.govdntb.gov.ua Many kinase inhibitors feature elaborate heteroaromatic core structures, which can be efficiently assembled using precursors like this compound. The ability to introduce diverse substituents at the 4-position via cross-coupling enables the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of a drug candidate. chempartner.com Research has shown that related compounds, such as 3-amino-5-halo-2-iodobenzoates, are versatile starting materials for the synthesis of approved pharmaceuticals, highlighting the importance of this class of building blocks. researchgate.net
Intermediate in Drug Development
In the landscape of modern drug development, efficiency and molecular diversity are key. Building blocks like this compound are crucial for synthesizing complex active pharmaceutical ingredients (APIs) through convergent synthetic routes. Its utility is particularly evident in the development of targeted therapies, such as enzyme inhibitors.
A prominent class of drugs where such building blocks are pivotal is Poly (ADP-ribose) polymerase (PARP) inhibitors. These drugs function by blocking a key enzyme in DNA repair, a mechanism that is particularly effective against cancers with specific mutations, such as those in the BRCA1 or BRCA2 genes. The molecular frameworks of many PARP inhibitors, including Talazoparib (BMN-673), are intricate heterocyclic systems built upon a benzoic acid-derived core.
Talazoparib, a highly potent PARP1/2 inhibitor, features a complex phthalazinone core. chemicalbook.commedchemexpress.com The synthesis of this and similar structures often relies on substituted aminobenzoic acids as key starting materials or intermediates. google.com While various synthetic routes to Talazoparib have been explored, the fundamental strategy often involves the construction of the core ring system from a functionalized benzoic acid. This compound represents a versatile precursor for such syntheses. The amino group can be a key component in forming the heterocyclic (phthalazinone) ring, while the iodine atom provides a reactive site for introducing other essential structural motifs through cross-coupling reactions, allowing for the attachment of other aryl or alkyl groups that are critical for binding to the enzyme's active site. The use of halo-aminobenzoic acids as "building blocks" is a recognized strategy for creating potent enzyme inhibitors for diseases like schistosomiasis and other conditions, underscoring their importance in pharmaceutical chemistry. google.com
| Drug/Compound Class | Therapeutic Target | Role of this compound Moiety |
| Talazoparib (BMN-673) | PARP1/PARP2 | Serves as a versatile precursor for the phthalazinone core. The amino group is key for heterocycle formation, and the iodo-substituent allows for C-C bond formation to build the final complex structure. chemicalbook.comgoogle.com |
| General PARP Inhibitors | PARP Enzymes | The aminobenzoic acid scaffold is a common feature in many PARP inhibitors, forming the basis for the pharmacophore that interacts with the enzyme's nicotinamide binding site. |
Design of Bioactive Compounds
The true power of this compound as a building block is realized in the design and synthesis of novel bioactive compounds. The distinct reactivity of its functional groups allows medicinal chemists to use it as a scaffold, systematically adding different chemical fragments to explore structure-activity relationships (SAR). The iodine atom is particularly significant in this context, as it enables the use of powerful synthetic methods like the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the precise and efficient introduction of a wide variety of substituents at the 4-position, which is a common strategy for modulating the biological activity and pharmacokinetic properties of a lead compound.
For example, a research endeavor focused on developing inhibitors for Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme implicated in inflammation and diabetes, utilized a combinatorial approach based on Sonogashira coupling. In this study, various iodoarenes were coupled with a library of propargyl amines to generate a diverse set of potential inhibitors. The results demonstrated that the binding affinity of the synthesized compounds was highly dependent on the nature of the aryl group. This highlights how an iodo-substituted scaffold, such as this compound, can be used to systematically probe the binding pocket of an enzyme and optimize inhibitor potency.
A hypothetical application based on this proven methodology would involve using this compound as the core. The carboxylic acid could be converted to an amide, and the amino group could be acylated or alkylated. The iodine atom would then serve as the anchor point for a Sonogashira or Suzuki coupling reaction, introducing a diverse range of chemical groups to generate a library of novel compounds for biological screening.
Below is a table representing data from a study where a similar iodo-aryl scaffold was used to generate a library of potential SSAO inhibitors via Sonogashira coupling, illustrating the type of data generated in such drug design campaigns.
| Compound ID | Aryl Group (from Coupling) | Amine Group | SSAO Inhibition IC₅₀ (µM) |
| 1 | 4-Methoxyphenyl | N,N-Dimethyl | 0.8 |
| 2 | 3,4-Dimethoxyphenyl | N,N-Dimethyl | 0.5 |
| 3 | Benzo[d] google.comnih.govdioxol-5-yl | N,N-Dimethyl | 0.3 |
| 4 | 4-Methoxyphenyl | Piperidin-1-yl | 1.2 |
| 5 | 3,4-Dimethoxyphenyl | Piperidin-1-yl | 0.9 |
| 6 | Benzo[d] google.comnih.govdioxol-5-yl | Piperidin-1-yl | 0.6 |
This table is representative of data from a study on arylpropynylamines as SSAO inhibitors, demonstrating the application of the synthetic strategy.
This approach allows for the rapid generation of many structurally related compounds, which can then be tested to identify molecules with high potency and selectivity for a specific biological target, accelerating the early stages of drug discovery.
Advanced Applications and Research Directions
Material Science Applications
The bifunctional nature of 3-Amino-4-iodobenzoic acid, possessing both an amine and a carboxylic acid group, makes it a candidate for the synthesis of novel polymeric materials and functional nanoparticles.
This compound possesses the necessary functional groups—an amino group and a carboxylic acid group—to serve as a monomer in polycondensation reactions. sigmaaldrich.com This process involves the joining of monomers with the elimination of a small molecule, such as water, to form long polymer chains. sigmaaldrich.com For instance, aromatic aminobenzoic acids can be polymerized to form polyamides (aramids), a class of high-performance polymers known for their thermal stability and mechanical strength.
While the direct polymerization of this compound is not extensively documented in publicly available literature, the principles of step-growth polymerization of similar monomers, such as p-aminobenzoic acid and other substituted aminobenzoic acids, are well-established. google.comresearchgate.net The polymerization of aminobenzoic acid derivatives can proceed through various methods, including the Yamazaki phosphorylation reaction or by forming an activated acyl derivative that reacts with the amine of another monomer. The presence of the bulky iodine atom at the ortho position to the amino group could introduce specific properties to the resulting polymer, such as:
Modified Chain Packing: The large iodine atom would likely disrupt the close packing of polymer chains, potentially affecting the crystallinity and solubility of the material.
High Refractive Index: The presence of a heavy atom like iodine in the polymer structure is known to increase the refractive index of the material, a desirable property for optical applications.
Radiation Shielding Properties: Iodine-containing compounds are known for their ability to absorb X-rays, suggesting potential applications in radiation-shielding materials.
The synthesis of copolyesters and other polymers using structurally similar monomers like 3-hydroxybenzoic acid has been shown to produce materials with controlled anisotropic properties. nih.gov This suggests that this compound could be a valuable comonomer for creating specialty polymers with tailored characteristics.
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. Amino acids and their derivatives are excellent building blocks for creating self-assembled nanomaterials due to their ability to form various interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π–π stacking.
Derivatives of aminobenzoic acids can be designed to be amphiphilic, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) parts. These amphiphilic molecules can self-assemble in solution to form well-defined nanostructures such as micelles, vesicles, or nanoparticles. Research on para-aminobenzoic acid (PABA) has demonstrated the development of functionalized, biocompatible, and fluorescent nanoparticles capable of efficient delivery of siRNA (small interfering RNA) for gene therapy. These nanoparticles were found to be non-toxic and did not interfere with the cell cycle.
The self-assembly of this compound or its derivatives into nanoparticles would be driven by a combination of forces:
Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups can form strong intermolecular hydrogen bonds.
π–π Stacking: The aromatic benzene (B151609) rings can stack on top of each other.
Hydrophobic Interactions: If long alkyl chains are attached to the molecule, these chains can create a hydrophobic core.
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
These self-assembled nanoparticles could have potential applications in drug delivery, bio-imaging, and diagnostics. The intrinsic fluorescence observed in PABA-derived nanoparticles suggests that nanoparticles from this compound might also exhibit useful optical properties.
Supramolecular Chemistry and Crystal Engineering Involving this compound
Supramolecular chemistry focuses on the design and synthesis of complex, ordered structures held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline solids with desired properties. This compound is a prime candidate for crystal engineering due to its array of functional groups capable of forming specific and directional intermolecular interactions.
The key interactions that can be exploited in the crystal engineering of this compound are:
Hydrogen Bonds: The carboxylic acid group can form robust hydrogen-bonded dimers, a common and predictable motif in the crystal structures of carboxylic acids. wikipedia.org The amino group can also act as a hydrogen bond donor, while the carbonyl oxygen and the amino nitrogen can act as acceptors.
Halogen Bonds: The iodine atom on the aromatic ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as a nitrogen, oxygen, or another halogen atom). nih.gov The strength and directionality of halogen bonds make them a powerful tool for controlling the assembly of molecules in the solid state. nih.gov
Studies on related molecules, such as 4-iodobenzoic acid and other halogenated aminobenzoic acids, have demonstrated the successful use of hydrogen and halogen bonds to construct predictable supramolecular assemblies, including 1-D chains and 2-D sheets. nih.gov For instance, the crystal structure of 4-Amino-3-bromobenzoic acid, a closely related compound, reveals that the molecules form dimers through hydrogen bonds between their carboxylic acid groups. These dimers are then linked into polymeric structures through other intermolecular hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar dimerization through its carboxylic acid groups, with the amino and iodo groups directing the further assembly of these dimers into more complex architectures through hydrogen and halogen bonds, respectively.
The interplay between these different non-covalent interactions can be used to design co-crystals, where this compound is crystallized with another molecule (a coformer) to create a new crystalline solid with unique properties. nih.govgoogle.com The ability to form both strong hydrogen bonds and directional halogen bonds provides a hierarchical approach to designing complex solid-state networks.
Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Functional Group | Potential Interaction | Role in Supramolecular Assembly |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding (O-H···O) | Formation of robust dimeric synthons |
| Amino Group (-NH2) | Hydrogen Bonding (N-H···O, N-H···N) | Linking dimers into extended networks |
| Iodine Atom (-I) | Halogen Bonding (C-I···O, C-I···N) | Directional control of crystal packing |
| Aromatic Ring | π–π Stacking | Stabilization of layered structures |
Catalytic Applications and Ligand Design
The design of ligands is central to the development of metal-based catalysts. Ligands bind to a metal center and influence its electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. This compound has the potential to act as a versatile ligand in coordination chemistry. libretexts.org
It can coordinate to metal ions in several ways, primarily through the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group. This makes it a potential bidentate ligand, capable of forming a stable chelate ring with a metal ion. The coordination of amino acids and their derivatives to metal ions is a well-studied area, with many such complexes showing catalytic activity in various organic reactions, such as oxidation and alkylation. scirp.org
The presence of the iodine atom could impart unique features to a metal complex containing a this compound ligand:
Electronic Effects: The iodine atom is electron-withdrawing through induction but can be electron-donating through resonance. This electronic influence could modulate the electron density at the metal center, thereby tuning its reactivity.
Steric Effects: The bulkiness of the iodine atom can create a specific steric environment around the metal center, which could be beneficial for achieving high selectivity in catalytic reactions.
Secondary Interactions: The iodine atom could participate in halogen bonding with substrates, co-ligands, or solvent molecules, potentially influencing the transition state of a catalytic reaction and enhancing its efficiency or selectivity.
While specific catalytic applications of metal complexes derived from this compound are not yet widely reported, the fundamental properties of the molecule suggest its potential for use in designing new catalysts for a range of transformations. For instance, complexes of other bio-relevant ligands with metals like magnesium have been explored for their coordination chemistry. nih.gov The principles of ligand design suggest that this compound could be a valuable building block for creating novel catalytic systems.
Biological and Biochemical Research (Excluding Dosage/Administration)
The structural similarity of this compound to endogenous molecules, such as other aminobenzoic acids, suggests that it may interact with biological systems, including enzymes and metabolic pathways.
Enzymes are highly specific catalysts for biochemical reactions. Molecules that are structurally similar to an enzyme's natural substrate can act as inhibitors, blocking the active site and preventing the normal reaction from occurring. drugbank.com This principle is the basis for the action of many drugs.
Aminobenzoic acid derivatives are known to interact with various enzymes. For example, sulfanilamide, a derivative of p-aminobenzoic acid, acts as an antibacterial agent by competitively inhibiting a bacterial enzyme involved in the synthesis of folic acid. nih.gov Other studies have shown that aminobenzoic acid derivatives can inhibit the activity of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov
Given its structure, this compound could potentially interact with enzymes that process aromatic amino acids or other benzoic acid derivatives. frontiersin.org For instance, cryo-EM studies have revealed that aminobenzoic acid derivatives can bind to the catalytic center of the ribosome, although their rigid structure can obstruct the conformational changes required for efficient peptide bond formation. acs.org
Furthermore, microorganisms have been shown to metabolize related compounds. For example, Bordetella sp. strain 10d can metabolize 4-amino-3-hydroxybenzoic acid through a modified meta-cleavage pathway. nih.gov This indicates that enzymes capable of recognizing and transforming substituted aminobenzoic acids exist in nature. Investigating the interaction of this compound with such enzymes could reveal potential inhibitory activities or its own metabolic fate.
Research into the metabolism of aromatic amino acids by gut microbes has identified numerous metabolites that are associated with cardiovascular health, highlighting the importance of understanding how such compounds are processed in biological systems. The study of how this compound is metabolized or how it might modulate these pathways could provide insights into its potential biological effects.
Investigation of Biological Activities
The intrinsic value of this compound in medicinal chemistry is primarily realized through its role as a versatile scaffold for the synthesis of a diverse array of derivatives. While the parent compound itself is not typically the active agent, its structure provides a key building block for developing novel molecules with significant biological activities. Researchers have successfully synthesized and evaluated numerous derivatives, revealing a broad spectrum of pharmacological potential.
The aminobenzoic acid framework, in general, is a well-established pharmacophore, and its derivatives have been explored for a multitude of therapeutic applications. These investigations have shown that molecules derived from aminobenzoic acid scaffolds can exhibit anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net The strategic placement of the amino, iodo, and carboxylic acid groups on the benzene ring in this compound offers multiple points for chemical modification, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds to enhance their interaction with biological targets.
One significant area of investigation involves the development of radiolabeled agents for diagnostics and targeted radiotherapy. nih.gov For instance, derivatives of the related p-iodobenzoic acid have been labeled with radionuclides like Iodine-125 (¹²⁵I) and Astatine-211 (²¹¹At). nih.gov These radiolabeled compounds are designed for in vivo evaluation, with the potential to selectively deliver radiation to cancer cells, thereby minimizing damage to surrounding healthy tissue. nih.gov The core iodobenzoic acid structure is crucial for incorporating the radioactive halogen and can be conjugated to linker molecules to improve solubility and targeting capabilities. nih.gov
Furthermore, the structural motif of this compound is found within more complex heterocyclic systems that demonstrate potent bioactivity. Research into compounds like semicarbazides, thiosemicarbazides, and hydrazones, which can be synthesized from hydrazide precursors, has identified promising antimicrobial agents. mdpi.com These classes of compounds are being actively investigated to combat the growing challenge of drug-resistant bacteria. mdpi.com The data from these studies highlight the utility of the aminobenzoic acid core in generating new chemical entities with therapeutic potential.
The table below summarizes the types of biological activities investigated for derivatives based on the broader aminobenzoic acid scaffold, which informs the potential of this compound as a starting material.
Table 1: Investigated Biological Activities of Aminobenzoic Acid Derivatives
| Derivative Class | Biological Activity Investigated | Therapeutic Area |
|---|---|---|
| General Analogs | Anticancer, Anti-Alzheimer's, Antiviral, Antioxidant, Anti-inflammatory | Oncology, Neurology, Infectious Disease, Immunology |
| Schiff Bases | Antibacterial, Antimycobacterial, Antifungal, Cytotoxic | Infectious Disease, Oncology |
| Radiolabeled Conjugates | In vivo imaging, Targeted Radiotherapy | Diagnostics, Oncology |
Future Perspectives and Emerging Research Areas
The future of research involving this compound is intrinsically linked to the broader evolution of drug discovery and development. Its role as a foundational scaffold positions it at the center of efforts to create next-generation therapeutics with improved efficacy, selectivity, and safety profiles. The versatility of its structure ensures its continued relevance in the synthesis of novel and diverse chemical libraries. mdpi.comdntb.gov.ua
An important emerging direction is the development of highly specific targeted therapies. mdpi.comnih.gov The this compound scaffold can be elaborated to create molecules that selectively interact with specific biological targets, such as enzymes or receptors implicated in diseases like cancer. mdpi.com This approach aims to maximize therapeutic effects while minimizing off-target side effects, a key goal of modern pharmacology. nih.gov Further research is anticipated to focus on designing derivatives that can overcome mechanisms of drug resistance, a significant challenge in both oncology and infectious disease treatment.
The integration of computational tools, including artificial intelligence (AI) and machine learning, is set to revolutionize how new derivatives are designed and optimized. pelagobio.comnih.gov These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds before they are synthesized in the lab. pelagobio.comnih.gov This in silico screening process can significantly accelerate the identification of promising lead candidates based on the this compound core, making the drug discovery pipeline more efficient and cost-effective. pelagobio.com
Moreover, there is a growing interest in developing multi-target or dual-inhibitor drugs that can modulate multiple pathological pathways simultaneously. The this compound structure provides an excellent starting point for creating such complex molecules by allowing for the attachment of different pharmacophoric elements. This strategy is particularly promising for treating complex multifactorial diseases.
While laboratory and preclinical studies have shown considerable promise, a critical future step will be the rigorous evaluation of the most promising derivatives in clinical investigations to establish their safety and efficacy in humans. mdpi.comdntb.gov.ua The successful translation of these compounds from the bench to the bedside will be the ultimate validation of the therapeutic potential unlocked from the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 3-amino-4-iodobenzoic acid, and how can purity be validated?
Methodological Answer: Synthesis often involves iodination of 3-aminobenzoic acid derivatives. For example, electrophilic iodination using iodine monochloride (ICl) in acetic acid under controlled temperatures (0–5°C) can minimize side reactions. Post-synthesis, purity is validated via orthogonal methods:
- HPLC with UV detection (λ = 254 nm) to assess organic impurities .
- Elemental analysis (C, H, N) to confirm stoichiometry .
- 1H NMR in DMSO-d6 to verify structural integrity (e.g., characteristic peaks for NH2 at δ ~5.5 ppm and aromatic protons) .
- Melting point comparison (e.g., discrepancies >2°C suggest impurities; target compound’s mp is unpublished, but 4-iodobenzoic acid melts at 270–273°C for reference ).
Q. How can researchers characterize the stability of this compound under varying conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH-dependent stability assays (e.g., incubate in buffers ranging from pH 2–12 at 25°C and 37°C, followed by HPLC analysis to detect degradation products) .
- Light sensitivity tests using UV-vis spectroscopy to monitor absorbance shifts under prolonged light exposure.
Q. What spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (e.g., para-iodo substituents cause deshielding) and confirm carboxylic acid (-COOH) presence .
- FT-IR : Identify NH2 stretches (~3350 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic pattern (iodine has a distinct 127I/129I ratio) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?
Methodological Answer: Discrepancies may arise from divergent reaction conditions (e.g., solvent polarity, temperature). To address this:
- Conduct Design of Experiments (DoE) to optimize variables like iodine equivalents, reaction time, and temperature.
- Use LC-MS/MS to identify byproducts (e.g., di-iodinated derivatives or deaminated species) .
- Compare X-ray crystallography data (if available) with computational models (e.g., DFT-optimized structures) to confirm regioselectivity .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki or Ullmann couplings. The iodine atom’s electron-withdrawing effect may lower LUMO energy, enhancing oxidative addition with palladium catalysts.
- Molecular docking : Model interactions with enzymes (e.g., as a potential inhibitor in medicinal chemistry applications) .
Q. How can researchers leverage this compound in designing bioactive molecules?
Methodological Answer: The compound’s iodine and amino groups enable diverse derivatization:
- Peptide coupling : Use EDC/HOBt to conjugate the carboxylic acid to amine-containing biomolecules.
- Triazine-based scaffolds : React with cyanuric chloride to form 1,3,5-triazine derivatives, as demonstrated in related benzoic acid systems .
- In vivo imaging : Utilize 125I-labeled analogs for radiotracer studies, ensuring rigorous purification to minimize free iodine contamination .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) or mixed systems (water:ethanol).
- Slow evaporation : Use controlled temperature (4°C) to promote crystal growth.
- Co-crystallization : Add small molecules (e.g., caffeine) to stabilize lattice formation.
Data Analysis and Reporting Guidelines
- Contradictory melting points : Cross-validate with DSC (Differential Scanning Calorimetry) and report heating rates (e.g., 10°C/min) to ensure reproducibility .
- Ethical data presentation : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions .
- Raw data inclusion : Append large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials, aligning with IUPAC reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
